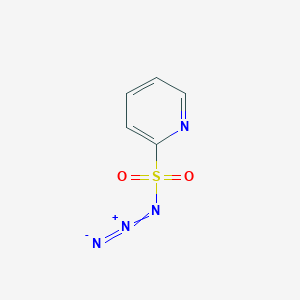
2-Pyridinesulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinesulfonyl azide is an organic compound that features a sulfonyl azide group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pyridinesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of 2-pyridinesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safe handling of azide compounds due to their potential explosiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper catalysts and olefins for aziridination reactions.
Major Products
Amines: From reduction reactions.
Aziridines: From cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-Pyridinesulfonyl azide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-pyridinesulfonyl azide involves the formation of reactive intermediates such as nitrenes. These intermediates can insert into carbon-hydrogen bonds or participate in cycloaddition reactions to form new chemical bonds . The presence of the pyridine ring enhances the stability and reactivity of these intermediates, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-pyridinesulfonamide: Another sulfonyl azide used in similar aziridination reactions.
2-Pyridinesulfonyl fluoride: Used for deoxyfluorination reactions.
Uniqueness
2-Pyridinesulfonyl azide is unique due to its ability to form stable nitrenoid intermediates, which are highly reactive and can participate in a wide range of chemical transformations. This makes it a valuable tool in synthetic organic chemistry for the construction of complex molecules .
Eigenschaften
CAS-Nummer |
152278-13-2 |
|---|---|
Molekularformel |
C5H4N4O2S |
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
N-diazopyridine-2-sulfonamide |
InChI |
InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-3-1-2-4-7-5/h1-4H |
InChI-Schlüssel |
MGORLNBYCOFNQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)S(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




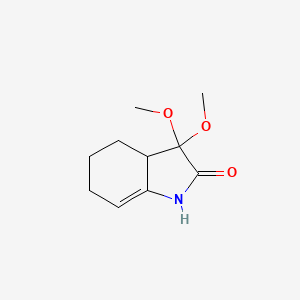
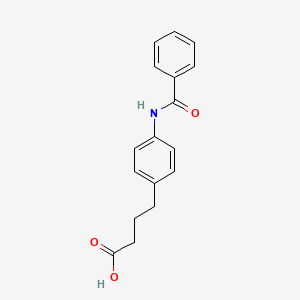
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
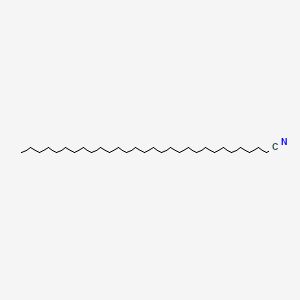
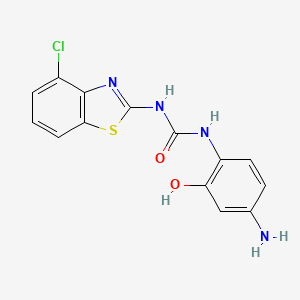

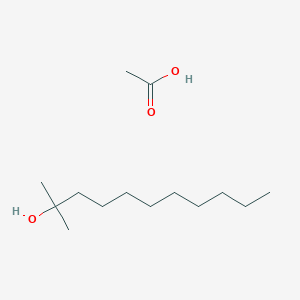
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
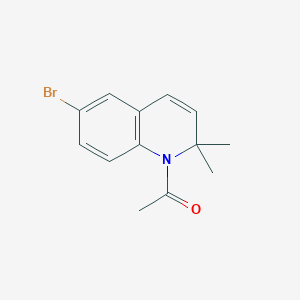

![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)

